

# Flupoxam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flupoxam*

Cat. No.: *B1168991*

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## Abstract

**Flupoxam** is a pre- and early post-emergence herbicide recognized for its efficacy against annual broadleaf weeds in winter cereal crops. This technical guide provides an in-depth analysis of **Flupoxam**'s chemical structure, physicochemical properties, and its mechanism of action as a potent inhibitor of cellulose biosynthesis. Detailed experimental protocols for assessing its biological activity and a summary of its toxicological profile are presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and herbicide research.

## Chemical Structure and Physicochemical Properties

**Flupoxam**, with the IUPAC name 1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide, is a complex molecule belonging to the triazolecarboxamide class of herbicides.[1] Its chemical structure is characterized by a central 1,2,4-triazole ring substituted with a phenyl group, a carboxamide group, and a substituted phenyl ring containing a chloro group and a pentafluoropropoxymethyl ether side chain.

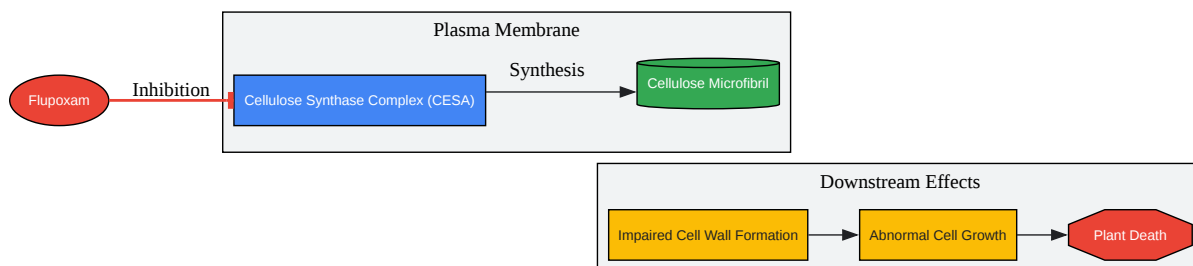
Table 1: Physicochemical Properties of **Flupoxam**

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>14</sub> ClF <sub>5</sub> N <sub>4</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	460.8 g/mol	[2]
CAS Registry Number	119126-15-7	[2][4]
Melting Point	144 - 148 °C	[2]
Boiling Point	555.7 ± 60.0 °C (Predicted)	[3]
Water Solubility	2.17e-06 M	[3]
XLogP3	4.6	[2]
Vapor Pressure	2.18E-12 mmHg at 25°C	[3]
Physical Description	Solid	[2]

## Mechanism of Action: Inhibition of Cellulose Biosynthesis

**Flupoxam**'s herbicidal activity stems from its role as a cellulose biosynthesis inhibitor (CBI).[5] Cellulose, a crucial component of the plant cell wall, is synthesized by cellulose synthase (CESA) complexes located in the plasma membrane. **Flupoxam** disrupts this process, leading to impaired cell wall formation, abnormal cell growth, and ultimately, plant death.

Forward genetic screens in *Arabidopsis thaliana* have identified mutations in the CESA1, CESA3, and CESA6 genes that confer resistance to **Flupoxam**, providing strong evidence that these proteins are its primary targets.[5] These resistance-conferring mutations are predominantly found in the transmembrane domains of the CESA proteins, suggesting that **Flupoxam** may interfere with the assembly or function of the CESA complex within the plasma membrane.[5] In silico docking studies further support this, proposing that **Flupoxam** binds to an interface between CESA proteins, thereby disrupting cellulose polymerization.[3][4]



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Proposed mechanism of action of **Flupoxam**.

## Experimental Protocols

### Radiolabeled Glucose Uptake Assay for Cellulose Biosynthesis Inhibition

This protocol provides a method to quantify the inhibitory effect of **Flupoxam** on cellulose synthesis by measuring the incorporation of radiolabeled glucose into the cell wall.

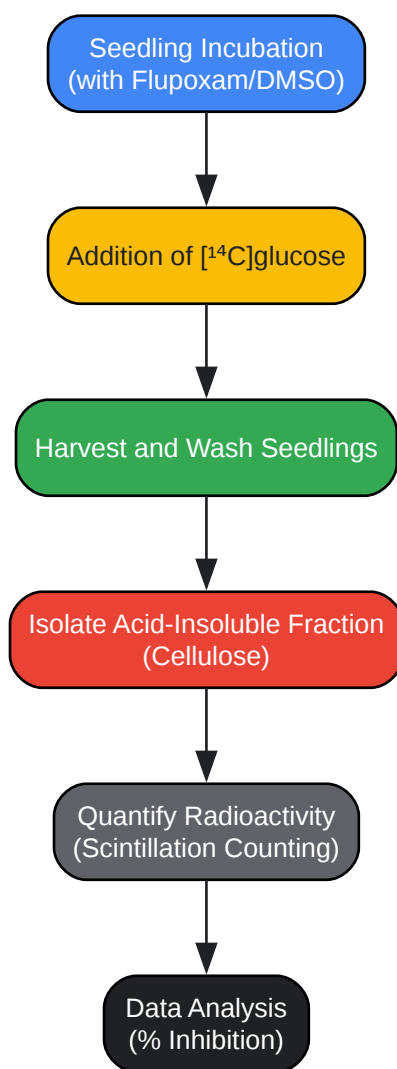
Materials:

- Arabidopsis thaliana seedlings
- Liquid growth medium (e.g., 0.5x MS salts)
- **Flupoxam** stock solution (in DMSO)
- [ $^{14}\text{C}$ ]glucose
- Dimethyl sulfoxide (DMSO) as a control
- Scintillation vials and cocktail

- Liquid scintillation counter

Procedure:

- Grow Arabidopsis seedlings in liquid culture under standard conditions.
- Prepare treatment solutions by diluting the **Flupoxam** stock solution in the growth medium to the desired concentrations. A DMSO control should be prepared with the same final concentration of DMSO as the highest **Flupoxam** concentration.
- Transfer seedlings to the treatment solutions and incubate for a specified period (e.g., 1-2 hours).
- Add [ $^{14}\text{C}$ ]glucose to each sample and continue the incubation to allow for its incorporation into newly synthesized cellulose.
- Harvest the seedlings and wash thoroughly to remove unincorporated [ $^{14}\text{C}$ ]glucose.
- Process the plant material to isolate the acid-insoluble fraction, which contains the cellulose.
- Quantify the amount of incorporated [ $^{14}\text{C}$ ]glucose in the acid-insoluble fraction using a liquid scintillation counter.
- Express the results as a percentage of the control (DMSO-treated) seedlings to determine the extent of cellulose synthesis inhibition.



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Workflow for radiolabeled glucose uptake assay.

## Herbicidal Activity and Toxicology

**Flupoxam** is effective for the pre- and early post-emergence control of a range of annual broadleaf weeds in winter cereals. Its biological activity is concentration-dependent. While specific quantitative data on the herbicidal efficacy of **Flupoxam** across various weed species is extensive in proprietary manufacturer reports, publicly available academic literature primarily focuses on its mechanism of action.

Table 2: Toxicological Profile of **Flupoxam**

Parameter	Value	Species	Source
GHS Classification	H411: Toxic to aquatic life with long lasting effects	-	[2][3]
Hazard Class Code	51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)	-	[3]

Note: Detailed LD50 and LC50 values from peer-reviewed literature are not readily available. The provided data is based on regulatory classifications.

## Conclusion

**Flupoxam** is a potent herbicide that targets a fundamental process in plant biology – cellulose synthesis. Its complex chemical structure and specific mode of action make it an effective tool for weed management. This guide provides a foundational understanding of **Flupoxam** for researchers and professionals in the fields of agriculture, plant science, and herbicide development. Further research into the precise binding interactions of **Flupoxam** with the CESA complex could pave the way for the design of new, even more effective and selective herbicides.

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